1,3-Bis(isocyanatomethyl)benzene

Overview

Description

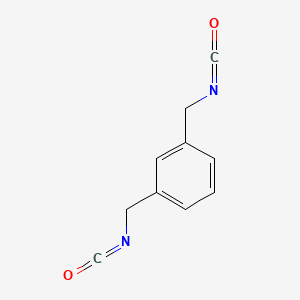

1,3-Bis(isocyanatomethyl)benzene, commonly known as m-Xylylene diisocyanate (XDI), is an aromatic diisocyanate with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.19 g/mol . Its CAS registry number is 3634-83-1 . Structurally, it consists of a benzene ring with two isocyanate (-NCO) groups attached to methyl substituents at the 1- and 3-positions.

Preparation Methods

Conventional Preparation Method: Phosgene-Based Synthesis

The traditional industrial synthesis of 1,3-Bis(isocyanatomethyl)benzene primarily involves the liquid-phase reaction of m-xylylenediamine with phosgene. This method is well-established but has significant drawbacks:

- Process : m-xylylenediamine reacts with phosgene to form the diisocyanate.

- Challenges : Phosgene is highly toxic and hazardous, requiring stringent safety measures and specialized equipment.

- Limitations : The use of phosgene restricts large-scale production due to environmental and safety concerns, leading to high production costs and limited product availability.

This method remains the benchmark for purity and yield but is increasingly scrutinized for its environmental impact.

Non-Phosgene Green Synthesis Route Using Bis(trichloromethyl) Carbonate

Recent research has focused on developing safer, environmentally friendly alternatives to phosgene-based synthesis. A notable method involves the use of bis(trichloromethyl) carbonate (also known as triphosgene) as a phosgene substitute.

Key Research Findings (Dong et al., 2018):

- Reactants : m-xylylenediamine and bis(trichloromethyl) carbonate.

- Optimization Parameters Studied :

- Molar ratio of m-xylylenediamine to bis(trichloromethyl) carbonate.

- Reaction temperature.

- Reaction time.

- Nitrogen gas flow rate.

- Optimal Conditions :

- Molar ratio: 1.2:1.0 (m-xylylenediamine : bis(trichloromethyl) carbonate).

- Reaction temperature: 125°C.

- Reaction time: 8 hours.

- Nitrogen gas velocity: 8 mL/min.

- Yield : 83.35% under optimal conditions.

- Advantages :

- Safer and more environmentally friendly than phosgene.

- Good yield and product quality.

- Reduced toxicity and handling risks.

Reaction Mechanism Insights:

- The reaction proceeds via the formation of an intermediate carbamate, which then decomposes to yield the isocyanate groups.

- Nitrogen gas flow helps remove by-products and drives the reaction forward.

| Parameter | Optimal Value | Effect on Yield/Quality |

|---|---|---|

| Molar ratio (m-xylylenediamine : bis(trichloromethyl) carbonate) | 1.2 : 1.0 | Ensures complete conversion with minimal excess reagent |

| Reaction temperature | 125°C | Balances reaction rate and product stability |

| Reaction time | 8 hours | Sufficient for full conversion |

| Nitrogen gas flow rate | 8 mL/min | Removes by-products, prevents side reactions |

This method represents a significant advancement in the green synthesis of this compound, addressing safety and environmental concerns while maintaining high efficiency.

Alternative Synthetic Routes

From 1,3-Bis(bromomethyl)benzene

- Process : 1,3-Bis(bromomethyl)benzene can be converted to this compound via reaction with cyanate salts or through intermediate formation of cyano-nitro-amine compounds followed by further transformation.

- Reagents : Silver compounds or sodium cyanate are used to facilitate the substitution of bromide with isocyanate groups.

- Considerations : This method is less common industrially due to the complexity and cost of reagents but is useful in laboratory-scale synthesis.

Direct Synthesis from Benzyl Chloride (Reported but Less Common)

- Method : Benzyl chloride is treated with sodium cyanate under controlled conditions to yield the isocyanate derivative.

- Limitations : This route is less direct and may involve multiple steps and purification challenges.

Physical and Chemical Properties Relevant to Preparation

Understanding the physical properties of this compound is essential for optimizing synthesis and handling:

| Property | Value | Notes |

|---|---|---|

| Molecular formula | C10H8N2O2 | |

| Molecular weight | 188.18 g/mol | |

| Melting point | -7°C | Low melting point, liquid at room temp |

| Boiling point | 88-90°C at 0.02 mmHg (vacuum) | High volatility under vacuum |

| Density | 1.202 g/mL at 20°C | |

| Vapor pressure | 0.021 Pa at 20°C | Indicates volatility |

| Flash point | 42°C | Flammable, requires careful handling |

| Stability | Hygroscopic, moisture sensitive | Requires dry conditions during synthesis and storage |

These properties influence reaction conditions such as temperature control, inert atmosphere use, and purification techniques.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Phosgene-based liquid phase | m-xylylenediamine + phosgene | Standard industrial conditions | High | Established, high purity | Toxic, hazardous, costly |

| Bis(trichloromethyl) carbonate | m-xylylenediamine + bis(trichloromethyl) carbonate | 125°C, 8 h, N2 flow 8 mL/min | 83.35 | Safer, environmentally friendly | Longer reaction time |

| From 1,3-bis(bromomethyl)benzene | 1,3-bis(bromomethyl)benzene + cyanate salts | Various, lab scale | Moderate | Alternative route | Complex, costly reagents |

| From benzyl chloride | Benzyl chloride + sodium cyanate | Controlled lab conditions | Variable | Potential direct synthesis | Multi-step, less efficient |

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Polymerization: It can polymerize to form polyurethanes and other polymers.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions with this compound include polyurethanes, ureas, and carbamates. These products are widely used in the production of foams, coatings, adhesives, and elastomers .

Scientific Research Applications

Polyurethane Production

1,3-Bis(isocyanatomethyl)benzene is a crucial building block in the synthesis of polyurethanes. It serves as a crosslinking agent that enhances the mechanical strength and durability of various polyurethane products, including:

- Foams : Used in flexible and rigid foam applications for furniture, automotive seating, and insulation materials.

- Coatings : Provides protective coatings that exhibit excellent resistance to abrasion and chemicals.

- Adhesives and Sealants : Enhances adhesion properties in construction and automotive industries.

The compound's high reactivity allows for the formation of strong bonds within the polymer matrix, resulting in materials with superior performance characteristics .

Resin Manufacturing

In resin production, this compound acts as a curing agent for epoxy resins. Its applications include:

- Composite Materials : Utilized in the creation of lightweight yet strong composite materials used in aerospace and automotive sectors.

- Heat-Resistant Coatings : Enables the development of coatings that can withstand high temperatures and harsh environments.

The compound's ability to facilitate crosslinking during the curing process leads to resins with enhanced thermal stability and mechanical properties .

Chemical Intermediates

This compound is also employed as a chemical intermediate in the synthesis of specialty chemicals. Its reactive isocyanate groups allow for:

- Pharmaceuticals : Used in the synthesis of various active pharmaceutical ingredients (APIs).

- Agrochemicals : Plays a role in developing crop protection agents and fertilizers.

- Performance Chemicals : Involved in producing specialty chemicals that enhance product performance across different applications.

The versatility of this compound makes it an essential component in creating complex organic compounds .

Case Study 1: Polyurethane Foams

A study highlighted the use of this compound in formulating polyurethane foams that demonstrate improved mechanical properties compared to traditional formulations. The research indicated that incorporating this compound results in foams with higher tensile strength and tear resistance, making them suitable for demanding applications such as automotive interiors.

Case Study 2: Epoxy Resins

Research conducted on epoxy resins revealed that using this compound as a curing agent significantly enhances the thermal stability of the resulting materials. The study showed that these resins maintained their integrity at elevated temperatures, making them ideal for aerospace applications where heat resistance is critical.

Case Study 3: Specialty Chemicals

A comprehensive analysis illustrated how this compound serves as an intermediate in synthesizing agrochemicals. The findings demonstrated that its incorporation into chemical pathways led to improved yields of active ingredients while minimizing byproduct formation.

Mechanism of Action

The mechanism of action of 1,3-Bis(isocyanatomethyl)benzene involves its high reactivity with compounds containing active hydrogen atoms, such as alcohols and amines. This reactivity is due to the presence of isocyanate groups, which can form strong covalent bonds with nucleophiles. The compound’s ability to form cross-linked networks makes it valuable in the production of durable and resistant materials .

Comparison with Similar Compounds

Key Properties:

- Physical State : Liquid at room temperature .

- Boiling Point : 88–90°C at 0.02 mmHg .

- Density : 1.202 g/mL at 20°C .

- Evaporation Enthalpy (ΔvapHm) : 46.7 kJ·mol⁻¹ .

- Reactivity: Hydrolyzes rapidly in water to form 1,3-benzenedimethylamine, a non-genotoxic compound .

The following compounds are structurally or functionally analogous to XDI, differing in substituents, backbone, or stereochemistry:

1,3-Bis(2-isocyanatopropan-2-yl)benzene

- Molecular Formula : C₁₄H₁₆N₂O₂ .

- Molecular Weight : 244.29 g/mol .

- Structure : Features tert-butyl groups adjacent to the isocyanate groups, increasing steric hindrance.

- Purity : 96% .

- Key Difference : Bulkier structure reduces reactivity compared to XDI, making it suitable for specialty elastomers requiring controlled cure rates .

1,3-Bis(isocyanatomethyl)cyclohexane (Hydrogenated XDI)

- Molecular Formula : C₁₀H₁₄N₂O₂ .

- Molecular Weight : 194.23 g/mol .

- Structure : Cyclohexane backbone instead of benzene, providing enhanced UV stability and flexibility.

- Applications : Used in light-stable polyurethanes for automotive coatings .

TMXDI (1,3-Bis(1-isocyanato-1-methylethyl)benzene)

- CAS : 2778-42-9 .

- Molecular Formula : C₁₄H₁₆N₂O₂ .

- Structure : Contains tetramethyl substituents , further increasing steric bulk.

- Applications : Preferred for waterborne polyurethanes due to hydrolytic stability .

1-Chloro-3-(isocyanatomethyl)benzene

- Molecular Formula: C₈H₆ClNO .

- Molecular Weight : 167.59 g/mol .

- Structure : Chlorine substituent introduces electron-withdrawing effects , altering reactivity.

- Applications : Intermediate in pharmaceuticals and agrochemicals .

Comparative Data Table

Biological Activity

1,3-Bis(isocyanatomethyl)benzene, also known as m-xylylene diisocyanate (CAS No. 3634-83-1), is an organic compound that exhibits significant biological activity due to its reactive isocyanate groups. This compound is primarily used in the production of polyurethanes and other polymers, but its interactions with biological systems warrant detailed examination.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O2 and features two isocyanate functional groups attached to a benzene ring. This structure contributes to its high reactivity, particularly with nucleophiles such as amines and alcohols, leading to various polymerization and substitution reactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with active hydrogen-containing compounds. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The mechanism can be summarized as follows:

- Covalent Bond Formation : The isocyanate groups react with amino groups in proteins, leading to changes in enzyme activity and protein structure.

- Polymerization : The compound can polymerize to form cross-linked networks, which are utilized in biomaterials and drug delivery systems .

Toxicity and Sensitization

This compound has been associated with several adverse biological effects:

- Allergic Reactions : Exposure can lead to sensitization and allergic reactions, particularly in occupational settings where inhalation or skin contact occurs .

- Respiratory Effects : Inhalation exposure may result in respiratory irritation and other non-cancerous effects .

Case Studies

Several studies have investigated the biological implications of exposure to this compound:

- Protein Modification : Research indicates that this compound can modify proteins through covalent bonding, which may affect cellular signaling pathways and enzyme functions. For instance, hydrolyzable polyureas derived from this compound have shown varying degrees of degradation rates based on their structural dynamics .

- Genotoxicity Assessments : While some derivatives have raised concerns regarding genotoxicity, studies on the hydrolysis products suggest that they do not pose significant risks in vivo.

Applications in Biomaterials

Due to its reactivity and ability to form stable cross-linked structures, this compound is utilized in various biomedical applications:

- Drug Delivery Systems : Its properties allow for the development of controlled release systems where drugs can be encapsulated within polymer matrices.

- Medical Devices : The compound is explored for use in coatings for medical implants due to its mechanical strength and resistance to degradation .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Covalent Bonding | Modifies proteins by forming covalent bonds with amino groups. |

| Allergic Reactions | Potential for sensitization upon exposure. |

| Respiratory Effects | Inhalation may cause respiratory irritation. |

| Polymer Applications | Used in drug delivery systems and medical device coatings. |

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1,3-Bis(isocyanatomethyl)benzene, and what challenges are associated with its purification?

Basic Research Focus

The compound is typically synthesized via phosgenation of m-xylylenediamine, though non-phosgene routes (e.g., catalytic carbonylation) are emerging for safety. Key challenges include controlling exothermic reactions during phosgenation and removing residual amines or solvents. Purification often involves fractional distillation under reduced pressure (88–90°C at 0.02 mmHg) due to its sensitivity to moisture . Computational tools like AI-powered retrosynthesis analysis (e.g., Reaxys/Pistachio models) can optimize pathways for yield and scalability .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Basic Research Focus

- FTIR : Confirm isocyanate (-NCO) peaks at ~2270 cm⁻¹ and absence of amine (-NH₂) bands .

- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.4 ppm and methylene (-CH₂-NCO) signals at δ 4.3–4.5 ppm. Quantitative ¹⁹F NMR with internal standards (e.g., 3,5-bis(trifluoromethyl)benzoic acid) enhances accuracy .

- HPLC : Reverse-phase columns (C18) with UV detection (254 nm) monitor impurities like hydrolyzed ureas .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, boiling point) of this compound?

Advanced Research Focus

Discrepancies in density (1.1–1.2 g/cm³) and boiling point (e.g., 293.7°C vs. 88–90°C at 0.02 mmHg) arise from measurement conditions or sample purity. Standardized protocols are critical:

- Density : Use pycnometry at 20°C with anhydrous samples.

- Thermal Analysis : Differential scanning calorimetry (DSC) determines exact melting points (-7°C) and decomposition thresholds .

- Collaborative Studies : Cross-validate data via interlaboratory comparisons using certified reference materials (CRMs) .

Q. What experimental design considerations are essential for using this compound as a cross-linking agent in polyurethane synthesis?

Advanced Research Focus

- Stoichiometry : Maintain a 1:1 molar ratio with polyols to avoid unreacted isocyanate groups, which can hydrolyze and weaken matrices .

- Catalysis : Dabco T-12 (tin-based) accelerates urethane formation but requires inert atmospheres to prevent side reactions .

- Kinetic Monitoring : Real-time FTIR tracks -NCO consumption rates to optimize curing temperatures (typically 60–80°C) .

Q. What safety protocols are mandatory for handling this compound in academic labs?

Basic Research Focus

- Storage : Store at 2–8°C in sealed, nitrogen-purged containers to prevent moisture ingress and polymerization .

- PPE : Use nitrile gloves, goggles, and respirators with organic vapor cartridges due to its skin corrosion (GHS Category 1B) and respiratory sensitization risks .

- Spill Management : Neutralize spills with dry sand or alcohol-free absorbents; aqueous cleanup risks violent polymerization .

Q. How do computational tools enhance the synthesis of this compound derivatives for specialized polymer applications?

Advanced Research Focus

AI-driven platforms (e.g., Reaxys/Reaxys Biocatalysis) predict feasible routes for derivatives like fluorinated analogs. For example:

- Reactivity Scoring : Prioritizes precursors with >95% plausibility for one-step syntheses.

- Solvent Optimization : COSMO-RS models predict solvent compatibility to minimize side reactions .

Q. What methodologies assess the biocompatibility of this compound-derived polymers for medical devices?

Advanced Research Focus

- Cytotoxicity Testing : ISO 10993-5 elution assays with L929 fibroblasts quantify cell viability post-polymer curing .

- Hydrolytic Stability : Accelerated aging in PBS (pH 7.4, 37°C) monitors urea/byproduct formation via LC-MS .

Q. How does structural isomerism (e.g., meta vs. para substitution) influence the reactivity of xylylene diisocyanates?

Advanced Research Focus

Comparative studies show:

- Reactivity : The meta isomer (1,3-) exhibits faster urethane formation than para (1,4-) due to steric effects.

- Thermal Stability : Meta-substituted polymers degrade at ~250°C, while para analogs withstand >300°C, impacting high-temperature applications .

Q. What strategies mitigate moisture-induced degradation during the storage of this compound?

Basic Research Focus

- Desiccants : Molecular sieves (3Å) in storage containers reduce ambient moisture .

- Inert Atmospheres : Argon blanketing during transfer inhibits hydrolysis to polyureas .

Q. How do regulatory frameworks like REACH impact the use of this compound in EU-based research?

Advanced Research Focus

Under REACH, it is registered as a phase-in substance (EC 222-852-4). Key requirements:

- Safety Data Sheets (SDS) : Must include extended safety profiles for occupational exposure limits (OELs) .

- Derivative Reporting : Polymers containing >0.1% unreacted monomer require ecotoxicity assessments .

Properties

IUPAC Name |

1,3-bis(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTZISZSHSCFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038919 | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-83-1 | |

| Record name | m-Xylylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(ISOCYANATOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85XJ1813J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.